Adenosine N1-oxide triphosphate
Description
Structure
2D Structure
Properties
CAS No. |
17670-17-6 |
|---|---|
Molecular Formula |
C10H16N5O14P3 |
Molecular Weight |
523.18 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(1-hydroxy-6-iminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O14P3/c11-8-5-9(13-3-15(8)18)14(2-12-5)10-7(17)6(16)4(27-10)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-4,6-7,10-11,16-18H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
DFIOPRBTTKTDKA-KQYNXXCUSA-N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)O |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)O |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)O |
Synonyms |
adenosine N(1)-oxide triphosphate adenosine N1-oxide triphosphate ANO-TP |
Origin of Product |
United States |
Biosynthesis and Intracellular Metabolism of Adenosine N1 Oxide Triphosphate
Enzymatic Pathways Leading to Adenosine (B11128) N1-Oxide Formation
The journey to adenosine N1-oxide triphosphate begins with the modification of adenosine to adenosine N1-oxide. This oxidized form then enters the phosphorylation cascade.
Adenosine Kinase-Mediated Phosphorylation of Adenosine N1-Oxide to Monophosphate
Adenosine kinase (AdK) is a crucial enzyme that catalyzes the transfer of a phosphate (B84403) group from adenosine triphosphate (ATP) to adenosine, forming adenosine monophosphate (AMP). wikipedia.org This enzyme also acts on adenosine N1-oxide (ANO), phosphorylating it to adenosine N1-oxide monophosphate. This initial phosphorylation is a critical step, committing the modified nucleoside to further metabolic processing. Adenosine is rapidly metabolized in the blood, either by conversion to AMP via adenosine kinase or to inosine (B1671953) by adenosine deaminase. jst.go.jp ANO, however, is resistant to deamination by adenosine deaminase, which contributes to its potent biological activities. jst.go.jpnih.gov
Subsequent Phosphorylation to this compound
Following the formation of adenosine N1-oxide monophosphate, subsequent phosphorylation events are required to generate the triphosphate form. This process mirrors the canonical pathway of nucleotide synthesis, where monophosphates are sequentially phosphorylated to diphosphates and then triphosphates. These reactions are essential for creating the high-energy phosphate bonds that characterize nucleoside triphosphates. wikipedia.orgyoutube.com
Interconversion Dynamics with Adenosine N1-Oxide Diphosphate (B83284) and Monophosphate
The cellular pool of this compound is in a dynamic equilibrium with its diphosphate and monophosphate forms, a balance maintained by specific kinase enzymes.
Nucleosidediphosphate Kinase Activity in this compound Synthesis
Nucleoside-diphosphate kinase (NDPK) is a key enzyme responsible for maintaining the balance of different nucleoside triphosphates within the cell. wikipedia.org It catalyzes the reversible transfer of the terminal phosphate group from a nucleoside triphosphate (like ATP) to a nucleoside diphosphate (NDP). wikipedia.orgebi.ac.uk This "ping-pong" mechanism involves a phosphohistidine (B1677714) intermediate. ebi.ac.uk In the context of adenosine N1-oxide, NDPK would facilitate the final phosphorylation step, converting adenosine N1-oxide diphosphate to this compound, using a donor molecule like ATP or GTP. wikipedia.orgnih.gov The activity of NDPK ensures a ready supply of various nucleoside triphosphates required for processes like DNA and RNA synthesis. mdpi.com
Endogenous Generation of Oxidized Adenine (B156593) Nucleotides
The formation of oxidized nucleotides, including adenosine N1-oxide, is often a consequence of oxidative stress. nih.gov Reactive oxygen species (ROS) and reactive nitrogen oxide species (RNOS) can be generated from both internal sources, such as mitochondria and inflammatory responses, and external sources like UV radiation. nih.gov These reactive species can chemically modify nucleic acid bases, including adenine. nih.gov For instance, hydrogen peroxide, which can be produced by enzymes like glucose oxidase, can lead to the oxidation of adenosine to adenosine N1-oxide. nih.gov The presence of such oxidized nucleotides can have significant implications for cellular signaling and may contribute to the development of various diseases. nih.govnih.govresearchgate.netbiorxiv.org
| Enzyme Activity on Adenosine N1-Oxide Derivatives | Substrate | Product |
| Adenosine Kinase | Adenosine N1-oxide | Adenosine N1-oxide monophosphate |
| Nucleosidediphosphate Kinase | Adenosine N1-oxide diphosphate | This compound |
| Adenylate Kinase | Adenosine N1-oxide diphosphate | This compound |
Oxidative Stress-Induced Formation of Deoxyadenosine (B7792050) N1-Oxide Triphosphate
Under conditions of oxidative stress, reactive oxygen species are generated by various endogenous and exogenous processes. researchgate.net These ROS can chemically modify the nitrogenous bases of nucleotides. mdpi.comyoutube.com For instance, ROS can react with polyunsaturated fatty acids to produce lipid peroxidation products, which in turn react with deoxyadenosine to form exocyclic etheno-DNA adducts like 1, N6-ethenodeoxyadenosine (ɛ-dA). nih.gov This indicates that the adenine base is susceptible to oxidative modification.
The formation of deoxythis compound is a direct result of the oxidation of deoxyadenosine triphosphate (dATP) in the nucleotide pool. Guanine (B1146940) is the most readily oxidized base; however, adenine can also be oxidized, leading to the formation of various adducts. youtube.com This oxidation can occur when ROS, such as hydroxyl radicals or superoxide (B77818) anions, attack the adenine base of the dATP molecule. youtube.com The resulting oxidized nucleotide, deoxythis compound, can then persist in the cellular nucleotide pool, where it becomes a substrate for DNA polymerases.
Incorporation of Oxidized Nucleotides into DNA
The fidelity of DNA replication and repair is challenged by the presence of oxidized dNTPs in the nucleotide pool. nih.gov DNA polymerases can mistakenly incorporate these damaged precursors into the DNA strand, leading to mutations and potential cellular senescence. nih.govpnas.org
Different families of DNA polymerases exhibit varying efficiencies and specificities when encountering oxidized nucleotides. nih.gov
A- and B-family Polymerases: These polymerases, primarily involved in chromosomal replication, are generally resistant to incorporating oxidized nucleotides like 8-oxo-dGTP. nih.gov
X- and Y-family Polymerases: These polymerases, which are involved in DNA repair and translesion synthesis, tend to incorporate oxidized nucleotides more efficiently. nih.govnih.gov For example, some Y-family DNA polymerases have been shown to erroneously incorporate 2-OH-dATP opposite guanine more efficiently than opposite its correct partner, thymine. nih.gov Human DNA polymerase η (a Y-family member) exhibits similar erroneous incorporation specificity. nih.gov
This misincorporation can lead to significant genomic damage, including single- and double-strand breaks, if not properly repaired. pnas.org Some polymerases, however, have proofreading domains capable of removing misincorporated oxidized nucleotides from the growing DNA strand. wikipedia.org
Table 1: DNA Polymerase Activity with Oxidized Nucleotides
| Polymerase Family | Primary Function | Efficiency of Incorporating Oxidized Nucleotides | Templating Preference Example (for 8-oxo-dGTP) |
| A-family & B-family | Chromosome Replication | Low / Resistant nih.gov | Tends to incorporate opposite dC (correctly) nih.gov |
| X-family & Y-family | DNA Repair / Translesion Synthesis | High / Efficient nih.govnih.gov | Tends to incorporate opposite dA (incorrectly) nih.govnih.gov |
Intracellular Accumulation and Distribution of this compound
The intracellular concentration of this compound and its metabolites is governed by a delicate balance of synthesis, degradation, and enzymatic conversion. While direct studies on the accumulation and distribution of this compound are limited, the metabolic fate of similar nucleoside analogs provides a framework for understanding its processing.
Studies on 3'-deoxyadenosine N1-oxide (3'-dANO), a related compound, show that its metabolism is initiated by a rate-limiting reduction to 3'-deoxyadenosine (3'-dA). nih.gov This intermediate is then either phosphorylated by adenosine kinase to form 3'-deoxyadenosine triphosphate (3'-dATP) or deaminated by adenosine deaminase to form 3'-deoxyinosine. nih.gov The ultimate fate of the molecule—and thus its potential for accumulation as a triphosphate form—is determined by the ratio of adenosine kinase to adenosine deaminase activity within the cell. nih.gov Cells with a high kinase-to-deaminase ratio tend to accumulate higher levels of the triphosphate form. nih.gov
Applying this model, this compound, once formed, would likely be subject to intracellular enzymatic activities. It could potentially be reduced to adenosine triphosphate (ATP). The resulting ATP would then enter the general cellular pool, where its concentration is regulated by processes including hydrolysis and the activity of enzymes like adenosine kinase. nih.gov The accumulation of adenosine itself can be influenced by the hydrolysis of ATP and is regulated by enzymes that can be inhibited by their own substrates, creating complex feedback loops. nih.gov Therefore, the intracellular persistence and distribution of this compound are dependent on the rate of its formation under oxidative stress versus the efficiency of the cellular machinery in either reducing it or clearing it through other metabolic pathways.
Table 2: Factors Influencing Intracellular Accumulation of Adenosine Analogs
| Metabolic Process | Enzyme | Effect on Triphosphate Accumulation | Reference |
| Reduction | N-oxide Reductase (hypothetical) | Initiates the conversion of the N-oxide to its corresponding nucleoside. | nih.gov |
| Phosphorylation | Adenosine Kinase | Increases accumulation of the triphosphate form. | nih.gov |
| Deamination | Adenosine Deaminase | Decreases accumulation of the triphosphate form by diverting the precursor. | nih.gov |
| Hydrolysis | Various nucleotidases | Decreases accumulation by breaking down ATP. | nih.gov |
Molecular Mechanisms of Action of Adenosine N1 Oxide Triphosphate
Interactions with Nucleic Acid Synthesis and Processing Machinery
The structural similarity of Adenosine (B11128) N1-oxide triphosphate (ANO-TP) to the natural nucleotide adenosine triphosphate (ATP) allows it to interact with enzymes involved in nucleic acid synthesis and processing. However, the N1-oxide modification on the adenine (B156593) ring alters its properties, leading to significant effects on viral replication and DNA synthesis.
Substrate Utilization by Viral RNA Polymerases
Research on vaccinia virus has shown that Adenosine N1-oxide triphosphate can act as a substrate for viral RNA polymerase. Current time information in West Northamptonshire, GB.mdpi.comnih.gov Studies using purified vaccinia virus RNA polymerase demonstrated that ANO-TP could substitute for ATP in the synthesis of RNA. Current time information in West Northamptonshire, GB.mdpi.com The apparent Michaelis constant (Km) of the purified polymerase for ANO-TP was found to be 0.4 mM, compared to 80 μM for ATP, suggesting that it is utilized with lower efficiency than the natural substrate. Current time information in West Northamptonshire, GB. When both ATP and ANO-TP were present in a 1:1 ratio, an intermediate level of RNA synthesis was observed. Current time information in West Northamptonshire, GB.
Interestingly, while ANO-TP could support RNA chain elongation by the purified enzyme, it could not replace ATP in supporting early transcription by permeabilized virions on its own. Current time information in West Northamptonshire, GB.mdpi.com This is because transcription initiation by vaccinia virus requires ATP hydrolysis for energy, a function that ANO-TP does not fulfill. Current time information in West Northamptonshire, GB. However, if a separate energy source like dATP was provided, ANO-TP could effectively support early transcription, confirming its role as a substrate for polymerization. Current time information in West Northamptonshire, GB.mdpi.comnih.gov Crucially, in the presence of sufficient ATP, ANO-TP did not inhibit early transcription. Current time information in West Northamptonshire, GB.mdpi.com
| Condition | Observation | Inference |
|---|---|---|
| ANO-TP substituting for ATP (Purified Polymerase) | RNA synthesis occurs, albeit with lower efficiency (Km = 0.4 mM for ANO-TP vs. 80 μM for ATP). Current time information in West Northamptonshire, GB. | ANO-TP is a substrate for viral RNA polymerase. Current time information in West Northamptonshire, GB. |
| ANO-TP substituting for ATP (Permeabilized Virions) | Transcription is not supported. Current time information in West Northamptonshire, GB. | ANO-TP does not satisfy the energy requirement for transcription initiation. Current time information in West Northamptonshire, GB. |
| ANO-TP + dATP as energy source (Permeabilized Virions) | Early transcription is supported. Current time information in West Northamptonshire, GB.mdpi.com | ANO-TP is utilized for RNA chain elongation when energy is supplied separately. Current time information in West Northamptonshire, GB. |
| ANO-TP in the presence of ATP | Early transcription is not inhibited. Current time information in West Northamptonshire, GB.mdpi.com | ANO-TP does not act as a competitive inhibitor in the presence of the natural substrate. Current time information in West Northamptonshire, GB. |
Effects on Viral Transcription and Gene Expression at the Translational Level
The primary antiviral mechanism of Adenosine N1-oxide against vaccinia virus is not the inhibition of transcription, but rather a subsequent blockade at the level of translation. Current time information in West Northamptonshire, GB.mdpi.comnih.gov In synchronous infections of BSC40 cells, the presence of Adenosine N1-oxide led to the complete blockage of viral DNA replication and late protein synthesis. Current time information in West Northamptonshire, GB.mdpi.com This was found to be a downstream effect of a failure in early gene expression. Current time information in West Northamptonshire, GB.mdpi.com
Although vaccinia virus early mRNAs were produced in the presence of the drug, the corresponding early proteins were not synthesized. Current time information in West Northamptonshire, GB.mdpi.comnih.gov This suggests that the incorporation of the modified nucleotide, ANO-TP, into the viral mRNA transcripts interferes with their translation by the host cell's ribosomal machinery. Current time information in West Northamptonshire, GB.mdpi.com This selective blockage is a novel antiviral mechanism, as cellular protein synthesis remained unaffected by the compound. Current time information in West Northamptonshire, GB.mdpi.com The incorporation of a modified nucleotide into viral mRNAs appears to render them non-translatable, thus halting the viral replication cycle. Current time information in West Northamptonshire, GB.
Impact on DNA Replication Fidelity and Chain Elongation
Oxidative damage to the nucleotide pool can produce modified derivatives, such as N-oxide deoxyribonucleotides, which can be incorporated into DNA during replication. researchgate.net These modifications have the potential to disrupt the normal process of DNA synthesis. researchgate.net The incorporation of such oxidized dNTP derivatives can lead to either the inhibition of chain elongation or the introduction of mutations. researchgate.net The presence of an additional oxygen atom at a site normally involved in Watson-Crick base pairing can alter the hydrogen bonding capabilities of the base. researchgate.net In some instances, if a mis-pairing occurs with a modified base, the DNA polymerase may be unable to extend the chain further, effectively causing chain termination. researchgate.net This disruption of DNA replication and chain elongation is a recognized mechanism by which modified nucleotides can exert cytotoxic or mutagenic effects. researchgate.netcelcuity.com
Template-Specific Incorporation of N-Oxide Deoxyribonucleotides
The fidelity of DNA polymerases is challenged by the presence of modified nucleotides like 2'-deoxyadenosine (B1664071) N1-oxide 5'-triphosphate (dAOTP). Studies using the Klenow fragment (exo⁻) of DNA polymerase have examined the template-specific incorporation of these N-oxide derivatives. researchgate.net These experiments reveal that despite the modification, a degree of base-pairing specificity is retained.
| Incoming Nucleotide | Template Base | Relative Incorporation Efficiency | Reference |
|---|---|---|---|
| dAOTP | T | ~13-fold higher than other bases | researchgate.net |
| dATP (natural) | T | Higher than dAOTP | researchgate.net |
Modulation of Intracellular Signal Transduction Pathways
Beyond its direct role in nucleic acid synthesis, Adenosine N1-oxide and its derivatives can influence cellular behavior by modulating critical signaling cascades that govern cell survival, inflammation, and metabolism.
Regulation of the Phosphatidylinositol 3-Kinase (PI3K)/Akt/Glycogen (B147801) Synthase Kinase-3β (GSK-3β) Signaling Axis
Adenosine N1-oxide has been identified as a modulator of the Phosphatidylinositol 3-Kinase (PI3K)/Akt/Glycogen Synthase Kinase-3β (GSK-3β) signaling pathway. mdpi.comiranjournals.ir This pathway is a vital intracellular signaling cascade that controls cell metabolism, growth, and stress responses. iranjournals.irnih.govgenome.jp Activation of PI3K leads to the activation of the serine/threonine kinase Akt (also known as Protein Kinase B). iranjournals.irgenome.jp Once active, Akt phosphorylates a range of downstream targets, including GSK-3β. iranjournals.ir
Research has shown that Adenosine N1-oxide activates the PI3K-Akt signaling pathway. mdpi.com This activation of Akt leads to the subsequent inhibitory phosphorylation of GSK-3β at its Serine 9 residue. mdpi.comresearchgate.net GSK-3β is a constitutively active kinase involved in promoting apoptosis and inflammatory responses. mdpi.comiranjournals.ir Therefore, its inhibition by the Adenosine N1-oxide-induced activation of the PI3K/Akt axis results in anti-inflammatory effects and enhanced cell survival. mdpi.comiranjournals.ir This mechanism involves the suppression of pro-inflammatory responses and the upregulation of anti-inflammatory transcription factors. mdpi.com
Effects on Mitogen-Activated Protein Kinase (MAPK) Family Phosphorylation (ERK1/2, p38, JNK)
Adenosine N1-oxide, the precursor to this compound, has been shown to influence the phosphorylation status of the Mitogen-Activated Protein Kinase (MAPK) family. The MAPK cascades, which include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 pathways, are critical mediators of cellular responses to a wide array of external stimuli. researchgate.net These pathways regulate processes such as proliferation, differentiation, apoptosis, and inflammation. researchgate.netmdpi.com
Research has indicated that components associated with Adenosine N1-oxide can inhibit the phosphorylation of p38 and JNK. mdpi.com The JNK and p38 pathways are often activated by stress stimuli, including pro-inflammatory cytokines. researchgate.net For instance, in cultured Sertoli cells, the adenosine metabolite inosine (B1671953) has been observed to modulate the phosphorylation of ERK1/2 and p38. nih.gov The inhibition of p38 and JNK phosphorylation is a key mechanism in ameliorating neuronal apoptosis. mdpi.com
Influence on Nuclear Factor-κB (NF-κB) p65 Phosphorylation
The Nuclear Factor-κB (NF-κB) family of transcription factors plays a pivotal role in regulating immune and inflammatory responses. mdpi.complos.org The most common form, a heterodimer of p50 and p65, is held inactive in the cytoplasm by inhibitor of NF-κB (IκB) proteins. plos.orgdovepress.com Upon stimulation by proinflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their degradation and the subsequent release of the NF-κB dimer. dovepress.com This allows the p65 subunit to translocate to the nucleus and activate gene transcription. dovepress.com
Adenosine N1-oxide has been implicated in the inhibition of this pathway. Its anti-inflammatory effects are associated with preventing the translocation of the NF-κB p65 subunit into the nucleus. mdpi.com This effect is mechanistically linked to the inhibition of phosphorylation of IκBα, which is a prerequisite for its degradation and the subsequent release of NF-κB. mdpi.com
Upregulation of Anti-inflammatory Transcription Factors, e.g., c-Fos
The transcription factor c-Fos, along with the Jun family, forms the Activator Protein-1 (AP-1) complex, which is involved in regulating gene expression in response to various stimuli, including cellular proliferation and differentiation. nih.govmdpi.com While Adenosine N1-oxide is noted for its anti-inflammatory effects, direct evidence of its role in upregulating c-Fos is not extensively documented in the available research. mdpi.com However, the modulation of inflammatory pathways often involves a complex interplay of various transcription factors. For example, Fos-related antigen 1 (Fra-1), another member of the AP-1 family, can be induced by certain flavonoids and acts to suppress AP-1 activation. tandfonline.com The induction of c-Fos is a complex cellular response that can be triggered by signals associated with neuronal excitation and is regulated by factors such as cyclic adenosine monophosphate (cAMP) and MAPKs. mdpi.com
Enzymatic Substrate Specificity and Kinetic Analysis
The biochemical utility and metabolic fate of this compound are determined by how it is recognized and processed by enzymes that typically utilize natural adenine nucleotides.
Comparative Kinetic Parameters with ATP-Utilizing Enzymes (e.g., RNA Polymerase)
This compound (ANO-TP) has been shown to act as a substrate for viral RNA polymerase. Specifically, it can substitute for adenosine triphosphate (ATP) in the synthesis of RNA by purified vaccinia virus RNA polymerase. nih.govnih.govasm.org This indicates that the N1-oxide modification does not prevent recognition and incorporation by the polymerase's catalytic site during RNA chain elongation.
However, ANO-TP's function is not identical to ATP. While it can be incorporated into the growing RNA chain, it does not satisfy the separate energy requirement needed for early transcription by purified virions unless another energy source, like dATP, is provided. nih.govasm.org Importantly, in the presence of its natural counterpart, ATP, ANO-TP does not inhibit the transcription process. nih.govnih.gov This suggests it can be a competitive substrate but not an inhibitor in this context.
| Characteristic | Finding | Citation |
|---|---|---|
| Substrate for Elongation | Can substitute for ATP in RNA synthesis by purified polymerase. | nih.govnih.govasm.org |
| Energy Source for Transcription | Does not satisfy the energy requirement for transcription by purified virions. | nih.govasm.org |
| Inhibitory Activity | Does not inhibit early transcription in the presence of ATP. | nih.govnih.gov |
Substrate Recognition by Adenylate Kinase
Adenylate kinase is a critical enzyme in cellular energy homeostasis, catalyzing the reversible reaction 2 ADP ⇌ ATP + AMP. Studies on modified adenine nucleotides have shown that this enzyme can recognize and utilize N1-oxide derivatives. Both this compound (ATP-NO) and Adenosine N1-oxide diphosphate (B83284) (ADP-NO) are substrates for adenylate kinase. nih.govpnas.orgpnas.orgnih.gov
In contrast, Adenosine N1-oxide monophosphate (AMP-NO) is not a substrate and cannot be phosphorylated by liver mitochondria to its corresponding diphosphate form. nih.govpnas.orgpnas.org This limitation in the phosphorylation of AMP-NO appears to be a key bottleneck in the formation of the triphosphate derivative in vivo. nih.govpnas.org
A notable finding is the equilibrium of the reaction involving the N1-oxide derivative. The apparent equilibrium constant for the reaction ADP-NO + ADP ⇌ ATP-NO + AMP was determined to be significantly higher than that of the reaction with only natural nucleotides. nih.govpnas.orgpnas.org
| Compound | Substrate Status | Citation |
|---|---|---|
| This compound (ATP-NO) | Yes | nih.govpnas.orgpnas.org |
| Adenosine N1-oxide diphosphate (ADP-NO) | Yes | nih.govpnas.orgpnas.org |
| Adenosine N1-oxide monophosphate (AMP-NO) | No | nih.govpnas.orgpnas.orgnih.gov |
| Reaction | Apparent Equilibrium Constant (Keq) | Conditions | Citation |
|---|---|---|---|
| ADP-NO + ADP ⇌ ATP-NO + AMP | 0.908 | pH 7.4, 5 mM Mg2+ | nih.govpnas.orgpnas.org |
Biological Roles and Physiological Relevance of Adenosine N1 Oxide Triphosphate
Role in Cellular Stress and Inflammatory Responses
Adenosine (B11128) N1-oxide demonstrates significant anti-inflammatory and cytoprotective properties by modulating cellular responses during stress and inflammation. nih.gov It has been shown to be more potent than its parent compound, adenosine, in exerting these effects. nih.govnih.gov
Adenosine N1-oxide has been shown to effectively inhibit the secretion of key pro-inflammatory cytokines from macrophages, which are central mediators of the inflammatory response. nih.govnih.gov In studies using mouse peritoneal macrophages stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), ANO demonstrated a dose-dependent inhibition of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) production. nih.gov Its inhibitory capacity was found to be significantly greater than that of adenosine under the same conditions. nih.govnih.gov
Further research in a rat model of sepsis confirmed these findings, showing that administration of ANO led to a decrease in the serum levels of not only TNF-α and IL-6 but also Interleukin-1 beta (IL-1β). nih.goviranjournals.ir
Table 1: Effect of Adenosine N1-Oxide on Pro-inflammatory Cytokine Secretion
| Cytokine | Cell/Model System | Observed Effect | Reference |
|---|---|---|---|
| TNF-α | Mouse Peritoneal Macrophages | Significant Inhibition | nih.gov |
| Human Monocytic Cells (THP-1) | Inhibition (EC50: 4.9 µM) | nih.gov | |
| Rat Sepsis Model (Serum) | Significant Decrease | nih.goviranjournals.ir | |
| IL-6 | Mouse Peritoneal Macrophages | Significant Inhibition | nih.gov |
| Human Monocytic Cells (THP-1) | Inhibition (EC50: 4.9 µM) | nih.gov | |
| Rat Sepsis Model (Serum) | Significant Decrease | nih.goviranjournals.ir |
| IL-1β | Rat Sepsis Model (Serum) | Significant Decrease | nih.goviranjournals.ir |
Attenuation of Oxidative Stress Markers (MDA, MPO)
Oxidative stress is a key component of tissue damage during inflammation and sepsis. Adenosine N1-oxide has been shown to mitigate this by reducing markers of oxidative damage. In a study involving a rat model of sepsis induced by cecal ligation and perforation (CLP), treatment with ANO resulted in a significant decrease in the levels of malondialdehyde (MDA), a primary product of lipid peroxidation, in both liver and spleen tissues. nih.goviranjournals.ir
Furthermore, the same study demonstrated that ANO treatment reduced the activity of myeloperoxidase (MPO), an enzyme found in neutrophils that contributes to the production of reactive oxygen species and is a marker of neutrophil infiltration into tissues. nih.goviranjournals.ir
Table 2: Effect of Adenosine N1-Oxide on Oxidative Stress Markers in a Rat Sepsis Model
| Marker | Tissue | Observed Effect | Reference |
|---|---|---|---|
| Malondialdehyde (MDA) | Liver, Spleen | Significant Decrease | nih.goviranjournals.ir |
| Myeloperoxidase (MPO) | Liver, Spleen | Significant Decrease | nih.goviranjournals.ir |
Enhancement of Antioxidant Enzyme Activity (SOD, CAT)
In addition to reducing markers of oxidative damage, Adenosine N1-oxide also bolsters the body's endogenous antioxidant defense system. In the same rat sepsis model, administration of ANO led to a significant increase in the activity of key antioxidant enzymes. nih.goviranjournals.ir The activity of Superoxide (B77818) Dismutase (SOD), which catalyzes the dismutation of superoxide radicals, and Catalase (CAT), which decomposes hydrogen peroxide, was enhanced in both the liver and spleen of ANO-treated rats compared to the untreated sepsis group. nih.goviranjournals.ir
Table 3: Effect of Adenosine N1-Oxide on Antioxidant Enzyme Activity in a Rat Sepsis Model
| Enzyme | Tissue | Observed Effect | Reference |
|---|---|---|---|
| Superoxide Dismutase (SOD) | Liver, Spleen | Significant Increase | nih.goviranjournals.ir |
| Catalase (CAT) | Liver, Spleen | Significant Increase | nih.goviranjournals.ir |
Modulation of Keratinocyte Inflammatory Reactions
The skin's epidermal cells, primarily keratinocytes, can produce inflammatory cytokines like TNF-α and IL-1 upon stimulation, contributing to skin inflammation. google.com Patent literature indicates that Adenosine N1-oxide has been examined for its influence on these inflammatory reactions in keratinocytes, suggesting a role in modulating skin inflammation. google.com This aligns with the broader understanding that adenosine signaling is involved in various skin diseases by regulating the function of immune cells and keratinocytes. mdpi.com
Influence on Cell Differentiation and Development
Beyond its role in inflammation, purinergic signaling involving adenosine and its derivatives is crucial in regulating cell differentiation and tissue development.
Research has shown that Adenosine N1-oxide can promote the differentiation of precursor cells into osteoblasts (bone-forming cells). medchemexpress.com Studies using the pre-osteoblastic cell line MC3T3-E1 demonstrated that ANO promotes osteogenic differentiation. medchemexpress.com This is consistent with the broader role of adenosine signaling in bone metabolism, where adenosine receptors are known to be involved in the regulation of osteoblast differentiation and bone formation. nih.govbirmingham.ac.uk For instance, extracellular adenosine triphosphate (ATP) has been shown to enhance the differentiation of dental pulp stem cells into osteoblasts. nih.gov The pro-osteogenic effect of ANO suggests its potential role in bone regeneration and repair. medchemexpress.combirmingham.ac.uk
Enhancement of Adipocyte Differentiation
Information regarding the direct role of Adenosine N1-oxide triphosphate in the enhancement of adipocyte differentiation is not available in the current body of research. Studies have investigated the broader family of adenosine compounds and their receptor interactions, which play a complex role in adipogenesis and fat metabolism. For instance, activation of certain adenosine receptors has been linked to the trans-differentiation of white adipocytes to brown adipocytes, a process that involves changes in lipid accumulation and the expression of specific cellular markers mdpi.com. However, a specific link to this compound and the enhancement of adipocyte differentiation has not been established.
Antiviral Mechanisms
Adenosine N1-oxide (ANO), the precursor to this compound (ANO-TP), demonstrates a novel and highly selective antiviral mechanism, particularly against poxviruses. The in-vivo phosphorylation of ANO to its triphosphate form, ANO-TP, is crucial for its biological activity asm.orgnih.gov.
Selective Inhibition of Poxvirus Replication (e.g., Vaccinia Virus)
Adenosine N1-oxide is recognized as a potent and highly selective inhibitor of vaccinia virus replication asm.orgnih.gov. Its triphosphate metabolite, ANO-TP, is considered the biologically active form of the drug researchgate.net. The selectivity of ANO is notable; it shows a high therapeutic index against vaccinia virus while being essentially inactive against a range of other viruses, including adeno-, flavi-, arena-, alpha-, phlebo-, and retroviruses asm.org. This specificity suggests a mechanism of action that targets a unique aspect of the poxvirus life cycle asm.orgasm.org. The compound is proposed to act as an "mRNA poison," a substrate analogue that is incorporated into viral mRNA by the poxvirus RNA polymerase, rendering the resulting transcript untranslatable pnas.org.
Disruption of Viral Early Gene Expression
The primary antiviral effect of this compound is the disruption of the viral replication cycle at the stage of early gene expression asm.orgaaem.pl. During a synchronous infection of cells with vaccinia virus, the presence of ANO completely blocks viral DNA replication and the synthesis of late viral proteins asm.orgnih.gov. This downstream blockade is a direct consequence of the failure to produce viral early proteins asm.orgaaem.pl.
Interestingly, the synthesis of viral early messenger RNAs (mRNAs) proceeds even in the presence of the compound asm.orgnih.gov. However, these early mRNAs are not translated into proteins asm.org. This indicates that ANO-TP does not inhibit the transcription of early genes but rather prevents the translation of their mRNA transcripts, a novel mechanism that distinguishes it from many other antiviral agents asm.orgresearchgate.net.
Absence of Effect on Host Cellular Protein Synthesis
A key feature of the antiviral action of this compound is its remarkable specificity for viral processes, leaving host cell functions largely untouched nih.gov. Studies have demonstrated that the compound does not affect ongoing host cellular protein synthesis asm.orgnih.gov. Even during a viral infection, the presence of ANO does not trigger the typical shutoff of host protein synthesis that is often induced by viruses asm.orgnih.gov. This selectivity underscores its potential as a therapeutic agent, as it can target the virus without causing significant harm to the host's own cellular machinery asm.org.
Research Findings Summary
| Process | Effect of this compound | Supporting Evidence |
| Poxvirus Replication | Potent and selective inhibition. | asm.orgnih.govaaem.pl |
| Viral Early mRNA Synthesis | No significant inhibition; mRNAs are produced. | asm.orgnih.gov |
| Viral Early Protein Synthesis | Blocked; early mRNAs are not translated. | asm.orgnih.govaaem.pl |
| Viral DNA Replication | Completely blocked as a downstream effect. | asm.orgaaem.pl |
| Viral Late Protein Synthesis | Completely blocked as a downstream effect. | asm.orgaaem.pl |
| Host Cellular Protein Synthesis | Unaffected. | asm.orgnih.govasm.org |
Advanced Research Methodologies and Analytical Approaches
Chromatographic Techniques for N1-Oxide Nucleotide Quantification
Chromatography is a cornerstone for the separation and quantification of nucleotides from complex biological mixtures. High-performance liquid chromatography (HPLC) is particularly powerful due to its sensitivity and resolving power. helixchrom.com The choice of stationary phase and mobile phase is critical for achieving effective separation of highly polar molecules like nucleotide triphosphates. qut.edu.au
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC coupled with ultraviolet (UV) detection is a standard method for analyzing nucleotides. These compounds naturally absorb UV light due to their purine (B94841) and pyrimidine (B1678525) rings, typically with a maximum absorbance around 254-260 nm. nih.govmz-at.de Anion-exchange chromatography is often employed, where nucleotides are separated based on the negative charge of their phosphate (B84403) groups. mz-at.de A gradient elution, for instance using an increasing concentration of a salt like sodium perchlorate, can effectively separate mono-, di-, and tri-phosphate forms. mz-at.de
The detection of products can be monitored at specific wavelengths, such as 260 nm, to quantify the separated nucleotides. mz-at.deresearchgate.net The sensitivity of this method can reach the picomolar to nanomolar range, allowing for the detection of low-concentration analytes in various samples. nih.gov
Application of Mixed-Mode and Reversed-Phase Columns for Separation
While traditional anion-exchange is effective, mixed-mode and reversed-phase columns offer enhanced selectivity and versatility for nucleotide analysis.
Mixed-Mode Chromatography: These columns combine multiple chromatographic retention mechanisms, such as anion-exchange and reversed-phase properties, on a single stationary phase. helixchrom.comjst.go.jp For example, a mixed-mode column with both strong anion-exchange (quaternary ammonium) and hydrophobic (C18) groups can separate nucleic acids based on both charge and hydrophobicity. jst.go.jp This approach is particularly advantageous for separating highly hydrophilic nucleotides like triphosphates from other biological substances. jst.go.jp The synergy between the different interaction modes provides excellent peak shape and separation efficiency. helixchrom.com
Reversed-Phase Chromatography: In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. To retain highly polar analytes like nucleotides, an ion-pairing agent is often added to the mobile phase. nih.gov This agent, such as tetrabutylammonium (B224687) hydrogen sulfate, pairs with the negatively charged phosphate groups of the nucleotide, increasing its hydrophobicity and retention on the column. nih.gov This technique, known as ion-pair reversed-phase HPLC, allows for the simultaneous quantification of multiple nucleotides and nucleosides. nih.gov Volatile buffers like triethylammonium (B8662869) bicarbonate can also be used, which is useful for preparative separations where the buffer needs to be removed after collection. nih.gov
| Technique | Stationary Phase Principle | Mobile Phase Components | Primary Separation Mechanism | Reference |
|---|---|---|---|---|
| Anion-Exchange HPLC | Positively charged surface | Aqueous buffer with increasing salt gradient (e.g., NaClO₄) | Electrostatic interaction (charge) | mz-at.de |
| Mixed-Mode HPLC | Combines hydrophobic (e.g., C18) and ion-exchange groups | Aqueous buffer with organic solvent (e.g., methanol) | Hydrophobicity and charge | jst.go.jp |
| Ion-Pair Reversed-Phase HPLC | Hydrophobic surface (e.g., C18) | Aqueous buffer with an ion-pairing agent (e.g., tetrabutylammonium) and organic solvent (e.g., acetonitrile) | Hydrophobicity of the ion-pair complex | nih.gov |
Spectroscopic and Electrochemical Detection Methods for Nucleotides
Beyond standard UV absorbance, other detection methods offer alternative or enhanced capabilities for quantifying nucleotides like ATP-N1-oxide.
Spectroscopic Methods: UV-Visible spectroscopy remains the most common spectroscopic detection method when coupled with HPLC. nih.gov The distinct absorbance spectrum of the adenine (B156593) ring allows for selective detection. Fluorescence spectroscopy can also be employed, often through assays where the adenosine (B11128) is enzymatically converted into a product that can be measured fluorometrically. cellbiolabs.com These assays can detect adenosine levels as low as 1.56 µM in various biological samples, including cell lysates. cellbiolabs.comcellbiolabs.com
Electrochemical Methods: Electrochemical sensors provide a highly sensitive and real-time approach to nucleotide detection. Aptamer-based sensors are particularly promising. nih.gov These devices use a short, single-stranded DNA or RNA sequence (an aptamer) that specifically binds to the target molecule (e.g., ATP). This binding event triggers a conformational change in the aptamer, which is then translated into a measurable electrochemical signal. Such sensors can be directly interfaced with cell cultures to monitor the release of molecules like ATP from cells in real-time and with high specificity. nih.gov While developed for ATP, this technology could be adapted to specifically detect ATP-N1-oxide by designing a unique aptamer that recognizes the N1-oxide modification.
Cellular and Biochemical Assays for Functional Characterization
To understand the biological role of Adenosine N1-oxide triphosphate, it is essential to move beyond simple quantification and assess its functional impact on biochemical and cellular systems.
In Vitro Transcription Assays
In vitro transcription assays are critical for determining how modified nucleotides affect the process of RNA synthesis. These assays typically involve combining a DNA template, purified RNA polymerase (such as E. coli RNA polymerase or viral polymerases), and a mixture of the four standard nucleotide triphosphates (ATP, GTP, CTP, UTP). nih.gov To test the effect of ATP-N1-oxide, it would be substituted for or added alongside standard ATP in the reaction mixture.
The efficiency of transcription is then measured, often by quantifying the amount of RNA produced. The binding of molecules to the adenosine moiety can inhibit the transcription process in a dose-dependent manner. nih.gov By analyzing the products, researchers can determine if ATP-N1-oxide is incorporated into the growing RNA chain by the polymerase and whether its presence alters the rate of transcription or causes premature termination.
Cell Viability and Cytokine Secretion Assays
To investigate the extracellular effects of ATP-N1-oxide, researchers utilize cell-based assays that measure fundamental cellular responses.
Cell Viability Assays: These assays determine the cytotoxic effects of a compound on cultured cells. Studies using adenosine N1-oxide on cells like peritoneal macrophages have shown that it may not have a cytotoxic effect. researchgate.net A common method is the ATP-based assay, where the amount of intracellular ATP is measured as an indicator of cell health and metabolic activity. nih.govnih.gov A decrease in cellular ATP correlates with cell death. These assays are crucial for establishing a non-toxic concentration range for use in further functional studies. nih.gov
Cytokine Secretion Assays: Extracellular nucleotides and nucleosides can act as signaling molecules that modulate immune responses. nih.gov Cytokine secretion assays are used to measure how a compound like ATP-N1-oxide influences cell communication. In these experiments, immune cells (such as T-cells or macrophages) are exposed to the compound, and the subsequent release of cytokines (e.g., IL-6, IL-8, IL-10, TNF-α) into the culture medium is quantified using techniques like ELISA or multiplex assays. nih.govnih.gov For example, adenosine agonists have been shown to skew T-cell responses and induce a non-inflammatory cytokine profile. nih.gov Such assays can reveal whether ATP-N1-oxide promotes a pro-inflammatory or anti-inflammatory cellular environment.
| Assay Type | Purpose | Typical Measurement | Example Application | Reference |
|---|---|---|---|---|
| In Vitro Transcription | To assess if the modified nucleotide is a substrate for RNA polymerase and its effect on RNA synthesis. | Quantity and length of RNA transcripts. | Determining if ATP-N1-oxide can be incorporated into an RNA strand by T7 RNA polymerase. | nih.gov |
| Cell Viability Assay (ATP-based) | To determine the cytotoxicity of the compound. | Intracellular ATP levels, which correlate with metabolic activity. | Assessing the effect of adenosine N1-oxide on macrophage viability. | researchgate.netnih.gov |
| Cytokine Secretion Assay (ELISA) | To measure the immunomodulatory effects of the compound. | Concentration of specific cytokines (e.g., IL-6, IL-8, TNF-α) in cell culture supernatant. | Investigating if adenosine agonists alter the cytokine profile of human T-cells. | nih.govnih.gov |
Enzyme Activity and Phosphorylation Status Measurements
The metabolic fate of adenosine N1-oxide, including its phosphorylation to the corresponding triphosphate form, is a critical aspect of its biochemical profile. Studies have investigated the interaction of adenosine N1-oxide and its phosphorylated derivatives with key enzymes in nucleotide metabolism.
Adenosine N1-oxide (ANO) can be phosphorylated to adenosine N1-oxide monophosphate (AMP-NO) by adenosine kinase. However, the subsequent phosphorylation steps appear to be regulated differently than those of natural adenosine. Research on liver mitochondria has shown that AMP-NO is not a substrate for adenylate kinase, which is the enzyme responsible for converting AMP to ADP. This suggests a potential bottleneck in the intracellular synthesis of this compound (ATP-NO) from its parent nucleoside. nih.gov
Despite the inefficiency of the initial phosphorylation cascade starting from the monophosphate, the di- and triphosphate forms of adenosine N1-oxide are recognized by certain enzymes. ATP-NO and ADP-NO have been identified as substrates for adenylate kinase. Furthermore, ADP-NO can be rapidly phosphorylated to ATP-NO in the outer mitochondrial compartment by nucleoside-diphosphate kinase, provided that a sufficient supply of ATP is available. nih.govpnas.org
A study focusing on the phosphotransferase activity in liver mitochondria revealed that the apparent equilibrium constant for the reaction ADP-NO + ADP ⇌ ATP-NO + AMP is 0.908 at a pH of 7.4 with 5 mM Mg2+. This value is notably higher than that observed for the reaction with their natural nucleotide counterparts. nih.govpnas.org These findings indicate that while the de novo synthesis of ATP-NO from adenosine N1-oxide might be limited by adenylate kinase's specificity, the interconversion between the di- and triphosphate forms is enzymatically feasible.
In the context of its anti-inflammatory effects, adenosine N1-oxide has been shown to up-regulate the phosphorylation of Akt (at Ser473) and its downstream target, glycogen (B147801) synthase kinase-3β (GSK-3β) (at Ser9). jst.go.jp This suggests that ANO can modulate cellular signaling pathways that are dependent on phosphorylation events, which are central to its observed biological activities. jst.go.jp
| Compound | Enzyme | Activity/Observation | Reference |
| Adenosine N1-oxide (ANO) | Adenosine Kinase | Phosphorylated to AMP-NO | nih.gov |
| AMP-NO | Adenylate Kinase | Not a substrate; limits the formation of ATP-NO from ANO | nih.gov |
| ATP-NO, ADP-NO | Adenylate Kinase | Substrates | nih.gov |
| ADP-NO | Nucleoside-Diphosphate Kinase | Rapidly phosphorylated to ATP-NO in the outer mitochondrial compartment | nih.gov |
| Adenosine N1-oxide (ANO) | Akt, GSK-3β | Upregulates phosphorylation | jst.go.jp |
DNA Duplex Melting Temperature (Tm) Experiments
The incorporation of modified nucleotides into a DNA duplex can significantly alter its thermal stability, which is commonly assessed by measuring the melting temperature (Tm). The Tm is the temperature at which half of the double-stranded DNA molecules dissociate into single strands. While direct experimental data on the effect of this compound incorporation on DNA duplex Tm is not extensively available, inferences can be drawn from studies on other oxidized adenine analogs.
The N1-oxide modification introduces an additional oxygen atom at the N1 position of the adenine ring. This modification can disrupt the standard Watson-Crick base pairing with thymine. The N1 position of adenine is crucial for the hydrogen bond formation with the N3 position of thymine. The presence of the N1-oxide group would likely interfere with this hydrogen bond, potentially leading to a destabilization of the DNA duplex.
Studies on other forms of oxidized adenine, such as 8-oxoadenine, have shown that such modifications can decrease the thermal stability of DNA duplexes. For example, the presence of an 8-oxoadenine:thymine pair has been reported to slightly decrease the Tm of a DNA duplex. nih.gov Although the N1-oxide modification is structurally different from the 8-oxo modification, both introduce a change at a key position for base pairing, suggesting a similar trend of destabilization. The extent of this destabilization would depend on the specific sequence context and the pairing partner opposite the N1-oxo-adenine base.
| DNA Duplex Modification | Expected Effect on Tm | Rationale |
| N1-oxo-Adenine:Thymine | Decrease | Disruption of the Watson-Crick hydrogen bond between Adenine N1 and Thymine N3 due to the N1-oxide group. |
Single Nucleoside Insertion Assays in DNA Polymerase Reactions
Single nucleoside insertion assays are a powerful tool to study the efficiency and fidelity of DNA polymerases when encountering modified nucleotides. Research into the biochemical behavior of N-oxidized adenine bases has provided insights into how DNA polymerases handle the triphosphate form of adenosine N1-oxide (dAoTP).
Studies have shown that DNA polymerases can incorporate dAoTP opposite a template base. However, the efficiency of this incorporation is generally lower compared to the incorporation of the natural nucleotide, dATP. The presence of the N1-oxide group on the adenine base can affect the geometry of the base pair in the active site of the polymerase, leading to a less favorable conformation for catalysis.
Once incorporated, the presence of an adenosine N1-oxide residue at the 3'-terminus of a primer can significantly retard the subsequent incorporation of the next nucleotide by the DNA polymerase. This suggests that the N1-oxide modification not only affects the insertion step but also the elongation step of DNA synthesis. This inhibition of chain elongation could have significant biological implications, potentially stalling DNA replication if dAoTP is present in the cellular nucleotide pool.
The fidelity of DNA polymerases can also be compromised in the presence of N-oxidized bases. For instance, some DNA polymerases have been observed to mis-incorporate dATP opposite an N-oxide cytosine base in the template. Similarly, when an N-oxide adenine is present in the template, mis-incorporation of dATP has been noted. This indicates that the N-oxide modification can lead to mutagenic events during DNA replication.
| DNA Polymerase Reaction | Observation | Potential Consequence |
| Incorporation of dAoTP | Lower efficiency compared to dATP. | Reduced replication rate. |
| Elongation after dAoTP incorporation | Significant retardation of the incorporation of the next dNTP. | DNA replication stalling. |
| Fidelity with N-oxide bases (template or incoming) | Increased mis-incorporation of nucleotides. | Increased mutagenesis. |
In Vivo Models for Mechanistic Elucidation (e.g., Endotoxin (B1171834) Shock Models)
In vivo models are indispensable for understanding the physiological and pathological effects of compounds in a whole-organism context. The anti-inflammatory properties of adenosine N1-oxide (ANO) have been investigated using the endotoxin shock model, a well-established in vivo model for studying systemic inflammation.
In a study using a lipopolysaccharide (LPS)-induced endotoxin shock model in mice, intravenous administration of ANO was found to significantly reduce the lethality caused by the endotoxin. researchgate.netnih.gov LPS, a component of the outer membrane of Gram-negative bacteria, induces a massive inflammatory response, leading to septic shock and, in many cases, death. The protective effect of ANO in this model highlights its potent anti-inflammatory activity in a complex in vivo setting.
The study demonstrated that ANO inhibited the secretion of pro-inflammatory cytokines, which are key mediators of the inflammatory cascade in endotoxin shock. researchgate.netnih.gov This effect was observed at concentrations much lower than that of adenosine, and its enhanced potency could not be solely attributed to its resistance to deamination by adenosine deaminase. researchgate.net
Furthermore, the protective effect of ANO was not limited to intravenous administration. Oral administration of ANO also resulted in a significant increase in the survival rate of mice subjected to endotoxin shock. researchgate.net This finding is particularly relevant for potential therapeutic applications, as it suggests that ANO may be orally bioavailable and effective.
The mechanistic analysis in these in vivo studies suggested that the anti-inflammatory effects of ANO are, at least in part, mediated by the up-regulation of the anti-inflammatory transcription factor c-Fos. researchgate.net This provides a molecular basis for the observed in vivo efficacy of ANO in mitigating the detrimental effects of endotoxin-induced systemic inflammation.
| In Vivo Model | Compound Administered | Key Findings | Reference |
| Endotoxin Shock (Mouse) | Adenosine N1-oxide (ANO) | - Significantly reduced lethality. - Inhibited pro-inflammatory cytokine secretion. - Effective upon both intravenous and oral administration. - Upregulated the anti-inflammatory transcription factor c-Fos. | researchgate.netnih.gov |
Future Directions and Research Perspectives
Comprehensive Elucidation of Adenosine (B11128) N1-Oxide Triphosphate Signaling Networks
A primary avenue of future investigation will be the complete characterization of the signaling pathways modulated by ANO-TP. Current evidence suggests that ANO-TP acts as a potent agonist at endothelial P2Y purinoceptors, even more so than adenosine triphosphate (ATP) itself. However, it displays selectivity, showing no activity at mesenteric artery P2Y receptors. P2Y receptors are a family of G protein-coupled receptors (GPCRs) that are crucial in various physiological processes. Their activation typically leads to downstream signaling cascades involving second messengers.
The intracellular effects of ANO-TP, particularly its ability to interfere with the translation of viral early messenger RNAs (mRNAs) during vaccinia virus infection, suggest a disruption of fundamental cellular processes. While it is known that ANO is metabolized to ANO-TP, which then exerts this inhibitory effect, the precise molecular interactions and the full cascade of events that lead to translational arrest remain to be fully elucidated. Future studies will likely employ advanced molecular and cellular biology techniques to map these intricate signaling networks.
Investigation of Broader Biological Impacts Across Diverse Organisms and Cell Types
The biological effects of ANO-TP have predominantly been studied in the context of viral infections, specifically orthopoxviruses like vaccinia, monkeypox, and cowpox virus, and in mammalian models of inflammation and cancer. A significant area for future research will be to broaden this scope to a more diverse range of organisms and cell types.
Investigating the effects of ANO-TP on various other viral families, as well as on bacteria, fungi, and parasites, could uncover new therapeutic applications. Furthermore, exploring its impact on different mammalian cell lineages beyond immune and cancerous cells will provide a more holistic understanding of its physiological and potentially pathological roles. Research into its effects on plant cells and lower organisms could also reveal conserved biological pathways and offer insights into the evolution of purinergic signaling.
Development of Novel Analytical Tools for In Situ Detection and Real-Time Monitoring
A critical component of understanding the function of any bioactive molecule is the ability to detect and quantify its presence and dynamics within biological systems. Currently, there is a lack of specific and highly sensitive analytical tools designed for the in situ detection and real-time monitoring of ANO-TP. Future research will likely focus on the development of such tools.
This could involve the creation of novel fluorescent probes or biosensors that can specifically bind to ANO-TP, allowing for its visualization and quantification within living cells and tissues. Advanced chromatographic and mass spectrometric techniques will also be refined to improve the sensitivity and specificity of ANO-TP detection in complex biological matrices. These analytical advancements will be instrumental in studying the pharmacokinetics and pharmacodynamics of ANO and its metabolites, providing crucial data for any potential therapeutic development.
Structural Biology and Computational Studies of Enzyme-Substrate Interactions
Understanding the three-dimensional structure of ANO-TP in complex with its target enzymes is paramount to deciphering its mechanism of action and for the rational design of more potent and selective derivatives. While it is known that ANO-TP interacts with enzymes such as vaccinia virus RNA polymerase and adenylate kinase, detailed structural information is currently lacking.
Future research will undoubtedly leverage techniques like X-ray crystallography and cryo-electron microscopy to solve the high-resolution structures of these enzyme-substrate complexes. In parallel, computational modeling and molecular dynamics simulations will be employed to predict binding affinities, identify key interacting residues, and simulate the dynamic behavior of these interactions. This synergistic approach of structural biology and computational chemistry will provide a detailed atomic-level understanding of how ANO-TP exerts its biological effects and will guide the development of next-generation therapeutic agents based on its unique chemical scaffold.
Q & A
Q. What methodologies are recommended for synthesizing and characterizing adenosine triphosphate (ATP) derivatives for experimental use?
To synthesize ATP derivatives, electrochemical or enzymatic methods are commonly employed. For characterization, use high-performance liquid chromatography (HPLC) to assess purity and stability . Surface-enhanced Raman spectroscopy (SERS) with Au/Al₂O₃ nanocomposites improves detection sensitivity for ATP analogs, enabling precise structural validation . Mass spectrometry (MS) is critical for verifying molecular weight and phosphorylation patterns .
Q. How can ATP levels be quantified in heterogeneous biological samples with minimal interference?
Fluorometric assays using NADPH-coupled reactions provide high specificity for ATP quantification in cellular lysates . Electrochemical sensors functionalized with Au/Al₂O₃ nanocomposites enhance sensitivity in complex matrices like serum or tissue homogenates . For lipid-rich samples, thiobarbituric acid (TBA) assays minimize interference from lipid peroxides .
Q. What standardized assays are used to evaluate ATP’s role in oxidative stress pathways?
Measure reactive oxygen species (ROS) using dichlorofluorescein (DCF) assays in ATP-treated cells . Couple this with glutathione (GSH) depletion analysis via Ellman’s reagent to assess redox imbalance . Superoxide dismutase (SOD) and catalase activity assays are recommended to validate ATP-induced oxidative stress .
Advanced Research Questions
Q. How should experimental designs address contradictory data on ATP’s dual roles in apoptosis and cell survival?
Use dose-response studies with ATP concentrations ranging from 1–100 μM to delineate pro-survival vs. pro-apoptotic thresholds . Combine caspase-3 activation assays (apoptosis marker) with mitochondrial membrane potential (ΔΨm) measurements via JC-1 staining . Cross-validate findings using ATP-depleted cell models (e.g., oligomycin-treated) .
Q. What strategies resolve discrepancies in ATP detection when comparing fluorometric vs. bioluminescent assays?
Fluorometric methods may overestimate ATP in samples with autofluorescent contaminants (e.g., flavins). Bioluminescent luciferase assays are more specific but require pH and temperature standardization . Cross-check results with HPLC-MS for absolute quantification .
Q. How do divalent cations like Mg²⁺ and Ca²⁺ influence ATP’s stability and biological activity in aqueous solutions?
Mg²⁺ stabilizes ATP by chelating its phosphate groups, reducing hydrolysis rates. Use isothermal titration calorimetry (ITC) to quantify binding affinities . For Ca²⁺-dependent systems, employ ion-selective electrodes to monitor ATP-Ca²⁺ complexation dynamics .
Q. What advanced techniques distinguish ATP from structurally similar nucleotides (e.g., cAMP or GTP) in metabolic studies?
Capillary electrophoresis (CE) with UV detection separates ATP analogs based on charge-mass ratios . Nuclear magnetic resonance (NMR) spectroscopy identifies unique phosphate resonances (e.g., γ-phosphate at −5 to −10 ppm) . For dynamic studies, use ³¹P-labeled ATP and track phosphorylation via autoradiography .
Q. How can researchers optimize ATP’s stability in long-term storage for in vitro experiments?
Lyophilize ATP in Tris-EDTA buffer (pH 7.4) to prevent hydrolysis. Store at −80°C with desiccants to minimize moisture-induced degradation . For aqueous solutions, add Mg²⁺ (5–10 mM) to stabilize the triphosphate moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
